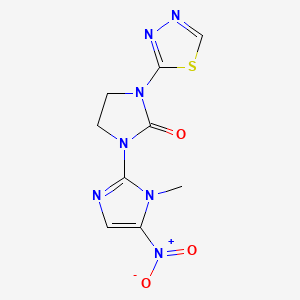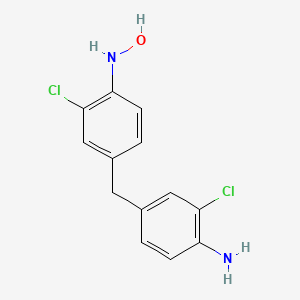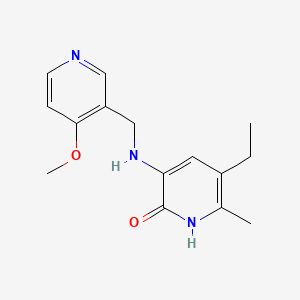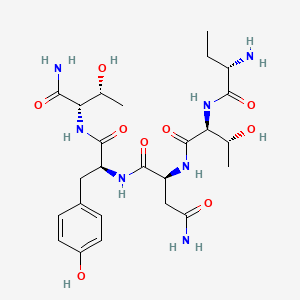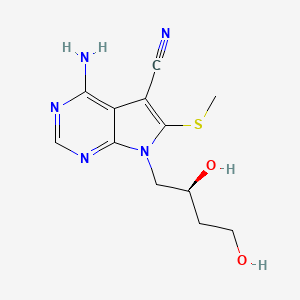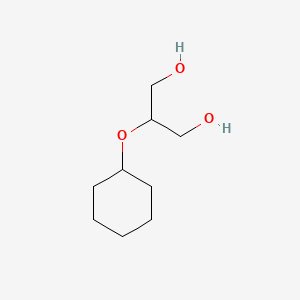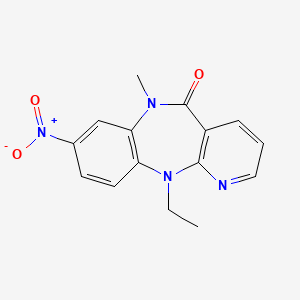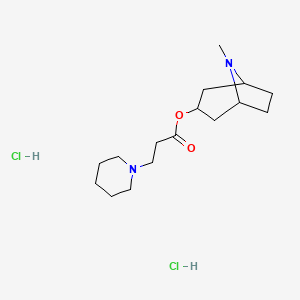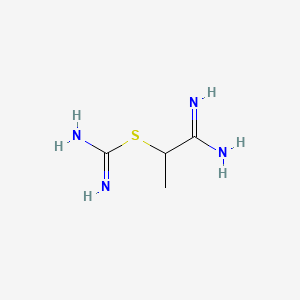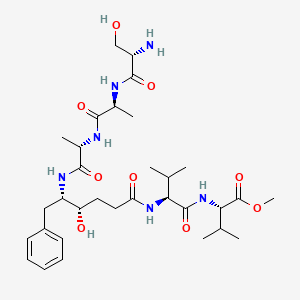
10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine is a chemical compound belonging to the dibenzoxazepine family. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to an oxazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available precursors. The use of microwave-assisted synthesis can be scaled up to enhance efficiency and yield. Additionally, copper-catalyzed reactions and Ugi four-component reactions followed by intramolecular O-arylation are also employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted dibenzoxazepine derivatives.
Applications De Recherche Scientifique
10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an antidepressant, analgesic, and calcium channel antagonist.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with neurotransmitter receptors, ion channels, and enzymes.
Pathways Involved: The compound modulates neurotransmitter release, inhibits enzyme activity, and alters ion channel function, leading to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Dibenz(b,f)(1,4)oxazepine: The parent compound with similar structural features.
10-Methyl-10H,11H-dibenz(b,f)(1,4)oxazepine: A methylated derivative with comparable properties.
10-Propyl-10H,11H-dibenz(b,f)(1,4)oxazepine: A propylated derivative with distinct pharmacological activities.
Uniqueness: 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine stands out due to its unique ethyl substitution, which influences its pharmacokinetics and pharmacodynamics. This modification enhances its interaction with specific molecular targets, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
140412-83-5 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
5-ethyl-6H-benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C15H15NO/c1-2-16-11-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3 |
Clé InChI |
FGTLOLUVRMGQLG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2=CC=CC=C2OC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


